molecular formula C6H9N3O2S B2807916 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde CAS No. 73568-31-7

2-Chloro-6,8-dimethylquinoline-3-carbaldehyde

Cat. No.: B2807916
CAS No.: 73568-31-7
M. Wt: 187.22 g/mol
InChI Key: CAMGETFHWUKWEO-UHFFFAOYSA-N
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Description

2-Chloro-6,8-dimethylquinoline-3-carbaldehyde (CAS# 73568-31-7) is a research chemical . It has a molecular formula of C12H10ClNO and a molecular weight of 219.67 .


Synthesis Analysis

The synthesis of this compound can be achieved through the Vilsmeier-Haack reaction . The construction of novel quinoline derivatives are detailed in Scheme 1 .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring system . The InChI key is FXUMJBPZONRYQS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Physical and Chemical Properties Analysis

This compound is a solid . It has a boiling point of 365.4 ℃ at 760 mmHg and a density of 1.27 g/cm^3 .

Scientific Research Applications

Chemical Synthesis and Reactions

2-Chloro-6,8-dimethylquinoline-3-carbaldehyde has been a focus of research for its role in the synthesis of various chemical compounds. Recent advances in the chemistry of this compound and its analogs have been documented, with a special emphasis on the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018). Furthermore, a comprehensive review from 1979 to 1999 has detailed the synthesis and reactions of 2-chloroquinoline-3-carbaldehyde, highlighting its application in the synthesis of biologically important compounds (Abdel-Wahab & Khidre, 2012).

Green Synthetic Methods

The green synthetic methods for 2-chloroquinoline-3-carbaldehydes have also been reviewed, showcasing environmentally friendly approaches such as microwave, ultrasound, and solvent-free methods. These methods have been successfully applied in the production of biologically active compounds (Patel, Dholakia, & Patel, 2020).

Biological Activity and Applications

Studies have explored the biological activities of compounds derived from 2-chloroquinoline-3-carbaldehyde. For instance, the synthesis and antimicrobial screening of novel quinoline-thiazole derivatives have been conducted, showing effectiveness against various bacteria and fungi (Desai et al., 2012). Additionally, the synthesis of novel heterocyclic substituted quinoline Schiff bases demonstrated potential antimicrobial agents, with studies on their DNA binding properties (Lamani et al., 2008).

Corrosion Inhibition

Research has also been conducted on the corrosion inhibition properties of quinoline derivatives, including 2-chloroquinoline-3-carbaldehyde, for protecting metals like mild steel in acidic environments. This includes studies on adsorption behavior, surface morphology, and inhibition mechanisms (Lgaz et al., 2017).

Synthetic Techniques Improvement

Efforts to improve synthetic techniques for 2-chloroquinoline-3-carbaldehyde have been documented. For example, an alternative, convenient method for its synthesis using phosphorus pentachloride as a chlorinating agent has been developed, which is notable for its efficiency and good yield (Romero, 2016).

Molecular Docking and Bioactivity

The compound's derivatives have been studied for potential bioactivity. For instance, docking analysis of new heterocyclic systems synthesized from 2-chloroquinoline-3-carbaldehydes has been conducted to evaluate their potential as human AKT1 inhibitors, which could have implications in cancer treatment (Ghanei et al., 2016).

Safety and Hazards

The safety information available indicates that 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde is classified as Acute Tox. 4 Oral, with a hazard statement of H302 . It’s recommended to handle it with care.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde involves the reaction of 2-Chloro-6,8-dimethylquinoline with an aldehyde in the presence of a suitable oxidizing agent.", "Starting Materials": [ "2-Chloro-6,8-dimethylquinoline", "Aldehyde" ], "Reaction": [ "To a solution of 2-Chloro-6,8-dimethylquinoline in a suitable solvent, add the aldehyde and a catalytic amount of a suitable oxidizing agent.", "Heat the reaction mixture under reflux for a suitable period of time.", "Allow the reaction mixture to cool and then extract the product with a suitable solvent.", "Purify the product by recrystallization or column chromatography." ] }

CAS No.

73568-31-7

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

5-amino-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H9N3O2S/c1-8-4(10)3(7)5(12)9(2)6(8)11/h3H,7H2,1-2H3

InChI Key

CAMGETFHWUKWEO-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C=O)C

Canonical SMILES

CN1C(=O)C(C(=S)N(C1=O)C)N

solubility

not available

Origin of Product

United States

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